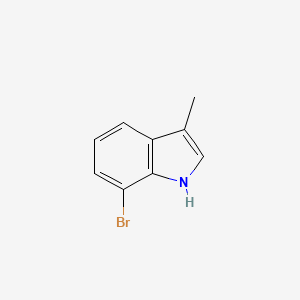

7-Bromo-3-methyl-1H-indole

Description

The exact mass of the compound this compound is 208.98401 g/mol and the complexity rating of the compound is 149. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-3-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHOFIYUZHKOFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853355-96-1 | |

| Record name | 7-BROMO-3-METHYL-1H-INDOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Bromo-3-methyl-1H-indole chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 7-Bromo-3-methyl-1H-indole

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic compounds with diverse biological activities[1][2]. Within this esteemed class, halogenated indoles serve as exceptionally versatile building blocks for drug discovery and materials science. This guide focuses on this compound, a strategically functionalized derivative. The presence of a bromine atom at the 7-position offers a reactive handle for advanced synthetic transformations, such as palladium-catalyzed cross-coupling reactions, while the methyl group at the 3-position modulates the electronic properties and steric profile of the molecule. This document provides a comprehensive overview of its synthesis, core chemical properties, spectroscopic signature, and its emerging role in the development of targeted therapeutics.

Core Molecular Properties

This compound is a heteroaromatic compound whose utility is defined by its distinct structural features. A summary of its fundamental properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrN | [3] |

| Molecular Weight | 210.07 g/mol | [3] |

| Appearance | Yellow liquid / Faint yellow to dark brown crystalline solid | [4][5] |

| Purity | Typically ≥95% | [3] |

| CAS Number | 86915-22-2 | [3] |

Synthesis Pathway: The Fischer Indole Synthesis

The most established and versatile method for constructing the indole core is the Fischer indole synthesis, discovered by Emil Fischer in 1883[6][7]. This reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine and an aldehyde or ketone[6].

The synthesis of this compound logically proceeds from (2-bromophenyl)hydrazine and a suitable three-carbon carbonyl compound, such as acetone or propionaldehyde. The choice of acid catalyst is critical; Brønsted acids like HCl and H₂SO₄ or Lewis acids like ZnCl₂ can be employed, with the selection often depending on the specific substrates and desired reaction conditions[6][7].

Generalized Experimental Protocol: Fischer Indole Synthesis

-

Hydrazone Formation:

-

To a solution of (2-bromophenyl)hydrazine hydrochloride in a suitable solvent (e.g., ethanol), add an equimolar amount of acetone.

-

Stir the mixture at room temperature. The corresponding phenylhydrazone will typically precipitate from the solution.

-

Filter the solid, wash with a cold solvent, and dry under a vacuum. The formation of the hydrazone is a standard imine formation reaction[8].

-

-

Acid-Catalyzed Cyclization:

-

Suspend the dried (2-bromophenyl)hydrazone in a solution containing a strong acid catalyst, such as polyphosphoric acid or a mixture of acetic acid and HCl[7][8].

-

Heat the reaction mixture under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

The key mechanistic step is a[3][3]-sigmatropic rearrangement of the protonated enamine tautomer of the hydrazone[6].

-

This rearrangement is followed by the elimination of ammonia (NH₃) to form the aromatic indole ring, which is the energetic driving force for the final step of the reaction[6].

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.

-

Neutralize the solution with a base (e.g., NaOH or NaHCO₃) to precipitate the crude product.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

-

Synthesis Workflow Diagram

Caption: Fischer indole synthesis workflow for this compound.

Spectroscopic Characterization

The structural identity of this compound is unequivocally confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The proton (¹H) and carbon-¹³ (¹³C) NMR data provide a complete map of the carbon-hydrogen framework.

| Spectroscopic Data for this compound | |

| ¹H NMR (500 MHz, CDCl₃) | δ 8.06 (s, 1H, N-H), 7.55 (d, J = 7.9 Hz, 1H), 7.37 (d, J = 7.6 Hz, 1H), 7.08 – 6.97 (m, 2H), 2.35 (d, J = 1.0 Hz, 3H, -CH₃).[4] |

| ¹³C NMR (125 MHz, CDCl₃) | δ 135.07, 129.64, 124.31, 122.33, 120.42, 118.23, 113.13, 104.75, 9.97 (-CH₃).[4] |

-

Expert Insight: The broad singlet observed around 8.06 ppm is characteristic of the indole N-H proton. The downfield shifts of the aromatic protons are influenced by the electron-withdrawing effect of the bromine atom. The small doublet for the methyl group at 2.35 ppm indicates a weak coupling to the proton at the C2 position.

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

| Technique | Expected Characteristics |

| IR Spectroscopy | A sharp, strong absorption band around 3400 cm⁻¹ corresponding to the N-H stretching vibration. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings will appear in the 1600-1450 cm⁻¹ region. |

| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[9] |

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the interplay between the electron-rich indole nucleus and the functional handles at the C3, C7, and N1 positions.

-

N-H Reactivity: The indole nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., NaH) to form an indolyl anion. This anion is a potent nucleophile, allowing for alkylation or acylation at the N1 position[10].

-

C3-Methyl Group: The methyl group at the C3 position can undergo free radical bromination, for instance with N-Bromosuccinimide (NBS) under radical initiation conditions, to yield the 3-(bromomethyl) derivative. This transformation introduces another valuable synthetic handle[11].

-

C7-Bromo Group: The bromine atom is the most versatile functional group for synthetic elaboration. It is ideally positioned for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. This allows for the direct formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups[1].

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the construction of biaryl systems. This compound is an excellent substrate for these reactions.

Caption: Suzuki-Miyaura cross-coupling using this compound.

Applications in Drug Discovery

The indole nucleus is a key pharmacophore in many approved drugs and clinical candidates[12]. The ability to selectively functionalize the 7-position of the indole ring makes this compound a valuable starting material for building libraries of potential drug candidates. A significant area of application is in the development of kinase inhibitors for oncology.

Targeting Kinase Signaling Pathways in Cancer

Receptor Tyrosine Kinases (RTKs) like RET (Rearranged during transfection) and TRKA (Tropomyosin receptor kinase A) are critical regulators of cell growth, differentiation, and survival. Oncogenic mutations or fusions involving these kinases lead to their constitutive activation, driving the proliferation of cancer cells[13]. Developing small molecule inhibitors that block the ATP-binding site of these kinases is a proven strategy in cancer therapy.

Derivatives synthesized from bromo-indoles have shown promise as potent dual inhibitors of RET and TRKA[13]. The indole core serves as an effective scaffold to orient functional groups for optimal binding within the kinase domain, while modifications at the 7-position, enabled by the bromo-substituent, can be used to fine-tune potency, selectivity, and pharmacokinetic properties.

Caption: Inhibition of oncogenic RET/TRKA signaling by an indole-derived inhibitor.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for molecular innovation. Its well-defined synthesis, predictable reactivity, and the versatile synthetic handle provided by the bromine atom make it an invaluable asset for researchers in organic synthesis and medicinal chemistry. The demonstrated potential of its derivatives to function as potent kinase inhibitors underscores its importance in the ongoing development of next-generation therapeutics. A thorough understanding of its chemical properties, as outlined in this guide, is essential for leveraging its full potential in the laboratory and beyond.

References

- Current time information in Pasuruan, ID. (n.d.). Google.

- Supporting information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.

- Fischer indole synthesis. (n.d.). Wikipedia.

- The Fischer Indole Synthesis: A Semiempirical Study. (n.d.).

- 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile. (n.d.). MDPI.

- 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. (n.d.). MDPI.

- New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). PMC - NIH.

- Fischer Indole Synthesis. (2014). Chem-Station Int. Ed.

- data reports 7-Bromo-1H-indole-2,3-dione. (n.d.). ResearchGate.

- Indole: A Promising Scaffold For Biological Activity. (n.d.). RJPN.

- How can synthesis 4-bromo indole and 4-methyl indole?. (2023). ResearchGate.

- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). (n.d.). Human Metabolome Database.

- 7-Bromo-1-methyl-1H-indole. (n.d.). PubChem.

- Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. (n.d.). ACS Publications.

- Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. (2023). NIH.

- Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides1. (n.d.). The Journal of Organic Chemistry - ACS Publications.

- Identification of 3-Bromo-1-Ethyl-1H-Indole as a Potent Anticancer Agent with Promising Inhibitory Effects on GST Isozymes. (n.d.). ResearchGate.

- Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. (n.d.). NIH.

- Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (n.d.). PMC - NIH.

- Recent advancements on biological activity of indole and their derivatives: A review. (2022).

- 1H-Indole-4-carboxylic acid, methyl ester. (n.d.). Organic Syntheses Procedure.

- Spectroscopic characterization studies of 1-methyl indole with benzene derivatives. (n.d.).

- 7-bromo-1-methyl-1h-indole-3-carboxylic acid. (n.d.). PubChemLite.

- 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl). (n.d.). ProQuest.

- Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. (n.d.). PubMed Central.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). MDPI.

- 3-Bromo-1h-indole. (n.d.). PubChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. rsc.org [rsc.org]

- 5. CAS 280752-68-3: 7-bromo-1-methyl-1H-indole | CymitQuimica [cymitquimica.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 7-Bromo-3-methyl-1H-indole

This guide provides a comprehensive technical overview of 7-bromo-3-methyl-1H-indole, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular architecture, spectroscopic signature, synthesis, and its strategic applications in the construction of complex, biologically active molecules.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point of drug discovery efforts for decades. The strategic introduction of substituents onto the indole ring allows for the fine-tuning of a molecule's steric and electronic properties, thereby modulating its biological activity. This compound is a particularly valuable derivative, as the bromine atom at the 7-position serves as a versatile synthetic handle for the introduction of diverse functionalities through cross-coupling reactions, while the methyl group at the 3-position influences the molecule's reactivity and lipophilicity.

Molecular Structure and Spectroscopic Characterization

The molecular formula of this compound is C₉H₈BrN, with a molecular weight of 210.07 g/mol .[2] The structure consists of a bicyclic system where a benzene ring is fused to a pyrrole ring, with a bromine atom attached to the C7 position of the benzene ring and a methyl group at the C3 position of the pyrrole ring.

Spectroscopic Data

A comprehensive understanding of a molecule's structure is built upon its spectroscopic characterization. Below is a summary of the available data for this compound.

| Parameter | Value | Source |

| Molecular Formula | C₉H₈BrN | [2] |

| Molecular Weight | 210.07 g/mol | [2] |

| Appearance | Yellow liquid | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ¹³C NMR (125 MHz, CDCl₃) δ (ppm) |

| 8.06 (s, 1H) | 135.07 |

| 7.55 (d, J = 7.9 Hz, 1H) | 129.64 |

| 7.37 (d, J = 7.6 Hz, 1H) | 124.31 |

| 7.08 – 6.97 (m, 2H) | 122.33 |

| 2.35 (d, J = 1.0 Hz, 3H) | 120.42 |

| 118.23 | |

| 113.13 | |

| 104.75 | |

| 9.97 | |

| Spectroscopic data sourced from The Royal Society of Chemistry.[3] |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS):

Crystallographic Data

A definitive single-crystal X-ray structure of this compound has not been reported in publicly accessible databases. However, the crystal structures of related bromo-substituted indole derivatives provide valuable insights into the expected planarity of the indole ring system and the influence of the bromine substituent on intermolecular interactions. For instance, the crystal structure of 7-bromo-1H-indole-2,3-dione reveals a planar molecule with intermolecular Br···O close contacts, suggesting the potential for halogen bonding to influence the solid-state packing of this compound.[4]

Synthesis of this compound

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[5][6] This approach is well-suited for the synthesis of this compound.

Fischer Indole Synthesis: A Mechanistic Overview

The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[7][7]-sigmatropic rearrangement followed by the elimination of ammonia to yield the aromatic indole ring.[8] The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂.[5]

Caption: A simplified workflow of the Fischer indole synthesis.

Experimental Protocol: Fischer Indole Synthesis

This protocol provides a representative procedure for the synthesis of this compound.

Materials and Reagents:

-

2-Bromophenylhydrazine hydrochloride

-

Acetone

-

Glacial Acetic Acid

-

Sodium Bicarbonate solution (saturated)

-

Brine

-

Anhydrous Sodium Sulfate

-

Ethyl Acetate

-

Hexane

Procedure:

-

To a solution of 2-bromophenylhydrazine hydrochloride (1.0 eq) in glacial acetic acid, add acetone (1.2 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the hydrazone intermediate by Thin Layer Chromatography (TLC).

-

Once the hydrazone formation is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the progress of the cyclization by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a yellow liquid.[3]

Applications in Drug Discovery and Organic Synthesis

The bromine atom at the 7-position of this compound is a key feature that enables its use as a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[9] This reaction is widely used to synthesize biaryl and substituted aromatic compounds, which are common motifs in biologically active molecules.[10] this compound can be effectively coupled with a variety of aryl and heteroaryl boronic acids to generate a library of 7-substituted-3-methylindoles.

Caption: A general workflow for the Suzuki-Miyaura coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials and Reagents:

-

This compound

-

Arylboronic acid

-

Palladium(0) catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Cesium Carbonate)

-

Solvent (e.g., 1,4-Dioxane and Water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium(0) catalyst (0.05 eq), and cesium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 7-aryl-3-methyl-1H-indole.[11]

Synthesis of Bioactive Molecules

The 7-aryl-3-methyl-indole scaffold, readily accessible from this compound, is a core structure in many compounds with interesting biological activities. For example, substituted indoles are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[12] The ability to diversify the 7-position of the indole ring through cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) in the development of new therapeutic agents.

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its molecular structure, characterized by the presence of a reactive bromine atom, allows for facile functionalization, making it a key building block in the synthesis of complex molecules. A thorough understanding of its spectroscopic properties and synthetic accessibility, particularly through the robust Fischer indole synthesis, empowers researchers in the fields of medicinal chemistry and materials science to design and create novel compounds with tailored properties. The application of modern cross-coupling techniques, such as the Suzuki-Miyaura reaction, further expands the synthetic utility of this important heterocyclic compound.

References

- MDPI. (2021). 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile. [Link]

- Golen, J. A., & Manke, D. R. (2016). data reports 7-Bromo-1H-indole-2,3-dione.

- El-borai, M. A., et al. (2023). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)

- Della Sala, G., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6591-6601. [Link]

- Wikipedia. Fischer indole synthesis. [Link]

- Riveira, M. J., et al. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 26(21), 6483. [Link]

- Li, J., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 13(6), 724-735. [Link]

- Haribabu, B., et al. (2018). Synthesis and Bioactivity Studies of Some New 7-methyl Aurones.

- PubChem. 7-Bromo-1-methyl-1H-indole. [Link]

- Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]

- Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373-401. [Link]

- Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]

- The Royal Society of Chemistry. (2018).

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

- Bakkialakshmi, S., et al. (2010). Spectroscopic characterization studies of 1-methyl indole with benzene derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(1), 179-183. [Link]

- Organic Chemistry Portal. Suzuki Coupling. [Link]

- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16498-16506. [Link]

- Sawy, E. R., et al. (2025). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. Current Organic Synthesis. [Link]

- Yang, Y., et al. (2018). The crystal structure of 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid an intermediate of the ozenoxacin synthesis, C14H12BrNO3. Zeitschrift für Kristallographie - New Crystal Structures, 233(3), 431-432. [Link]

- PubChem. 3-Bromo-1h-indole. [Link]

- Lone, S. H., et al. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]

- 12. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the 7-Bromo-3-methyl-1H-indole Scaffold

An In-depth Technical Guide to the Synthesis of 7-Bromo-3-methyl-1H-indole

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Specifically, substituted bromoindoles like this compound serve as exceptionally versatile building blocks in drug discovery. The bromine atom at the 7-position provides a strategic handle for further functionalization via modern cross-coupling reactions, enabling the systematic exploration of chemical space to optimize pharmacokinetic and pharmacodynamic properties.[2] This guide offers a comprehensive overview of the principal synthetic pathways to this compound, providing researchers and drug development professionals with the foundational knowledge to select and execute the most appropriate synthesis for their specific needs. We will explore the mechanistic underpinnings, practical considerations, and comparative advantages of both classical and contemporary synthetic methodologies.

Classical Approaches to the Indole Core

Two seminal name reactions have historically dominated the synthesis of the indole ring system: the Fischer Indole Synthesis and the Leimgruber-Batcho Indole Synthesis. Both can be effectively applied to the preparation of this compound.

The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this reaction remains one of the most fundamental methods for indole synthesis.[3][4] The core transformation involves the acid-catalyzed cyclization and rearrangement of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine and a ketone or aldehyde.[3][4]

Mechanistic Rationale:

The synthesis of this compound via the Fischer method commences with the reaction of (2-bromo-6-methylphenyl)hydrazine with acetone. The reaction proceeds through several key steps:

-

Hydrazone Formation: The phenylhydrazine and acetone condense to form the corresponding phenylhydrazone.

-

Tautomerization: The hydrazone isomerizes to its enamine (or 'ene-hydrazine') tautomer, a crucial step for the subsequent rearrangement.[3]

-

[5][5]-Sigmatropic Rearrangement: Upon protonation by the acid catalyst, the enamine undergoes a concerted, six-electron pericyclic rearrangement, forming a new carbon-carbon bond and a di-imine intermediate.[4] Isotopic labeling studies confirm that the N1 nitrogen of the hydrazine is incorporated into the final indole ring.[3]

-

Aromatization: The di-imine cyclizes to form an aminoacetal, which then eliminates a molecule of ammonia under the acidic conditions to generate the final, energetically favorable aromatic indole ring.[3][4]

Causality in Experimental Choices:

-

Acid Catalyst: The choice of acid is critical. Brønsted acids like polyphosphoric acid (PPA), sulfuric acid, or p-toluenesulfonic acid are commonly used.[3] Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) are also effective and can sometimes offer milder conditions.[4] The acid protonates the enamine, facilitating the key[5][5]-sigmatropic rearrangement.

-

Solvent and Temperature: The reaction often requires elevated temperatures to overcome the activation energy of the rearrangement step.[6] The choice of solvent depends on the acid catalyst used; for example, PPA can often act as both the catalyst and the reaction medium.

Caption: Mechanism of the Fischer Indole Synthesis.

The Leimgruber-Batcho Indole Synthesis

Developed as a high-yielding and versatile alternative to the Fischer synthesis, the Leimgruber-Batcho method has become a workhorse in the pharmaceutical industry.[7] This two-step process begins with an ortho-nitrotoluene derivative, which is often more readily accessible than the corresponding phenylhydrazine required for the Fischer synthesis.[7]

Mechanistic Rationale:

The synthesis of this compound using this pathway starts with 1-bromo-2-methyl-3-nitrobenzene.

-

Enamine Formation: The starting nitrotoluene is reacted with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), and typically a secondary amine like pyrrolidine. The mildly acidic benzylic protons of the methyl group are deprotonated, and the resulting carbanion attacks the formamide acetal to form a β-(dialkylamino)-2-nitrostyrene, also known as a nitroenamine.[5][7] The use of pyrrolidine often produces a more reactive reagent and can accelerate the reaction.[7]

-

Reductive Cyclization: The nitro group of the enamine intermediate is then reduced to an amine. This newly formed aniline rapidly undergoes intramolecular cyclization onto the enamine, followed by the elimination of the dialkylamine (e.g., pyrrolidine) to yield the aromatic indole ring.[7]

Causality in Experimental Choices:

-

Reducing Agent: A wide variety of reducing agents are effective for the cyclization step, allowing for optimization based on substrate tolerance and laboratory conditions. Common choices include Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen gas, stannous chloride (SnCl₂), or iron powder in acetic acid.[7] The in-situ generation of hydrogen from hydrazine and Raney nickel is a particularly common and effective industrial method.[7]

-

One-Pot Procedures: The Leimgruber-Batcho synthesis is amenable to one-pot procedures where the enamine is generated and then reduced in the same vessel without isolation, streamlining the workflow and often improving overall yields.[8]

Caption: Workflow of the Leimgruber-Batcho Indole Synthesis.

Comparative Analysis of Synthesis Pathways

The choice between the Fischer and Leimgruber-Batcho syntheses depends on several factors, including starting material availability, scale, and tolerance to reaction conditions.

| Parameter | Fischer Indole Synthesis | Leimgruber-Batcho Indole Synthesis |

| Starting Materials | (2-Bromo-6-methylphenyl)hydrazine, Acetone | 1-Bromo-2-methyl-3-nitrobenzene, DMF-DMA |

| Key Reagents | Strong acid catalyst (PPA, ZnCl₂, H₂SO₄)[3][4] | Formamide acetal, Pyrrolidine, Reducing agent (Ra-Ni, Pd/C, Fe)[7] |

| Typical Conditions | Harsh; elevated temperatures and strong acid[6] | Milder; often proceeds in two distinct, controlled steps[9] |

| Yields | Variable, can be moderate to good | Generally high and reliable[8][9] |

| Key Advantages | Well-established, vast literature, can be a one-pot reaction | High yields, good regiocontrol, accessible starting materials, milder conditions[7][9] |

| Key Disadvantages | Harsh conditions limit functional group tolerance, required hydrazine may be unstable or difficult to synthesize | Can be a two-step process (though often run one-pot), accessibility of multiply substituted nitrotoluenes can be a limitation[9] |

Modern Synthetic Alternatives

While the classical methods are robust, modern organic synthesis has introduced catalytic approaches that offer alternative entries to the indole core.

-

Palladium-Catalyzed Buchwald Modification: This variant of the Fischer synthesis circumvents the need to prepare the potentially unstable phenylhydrazine directly. Instead, an aryl bromide is coupled with a hydrazone using a palladium catalyst in a Buchwald-Hartwig amination-type reaction to form the key intermediate in situ, which then undergoes the standard acid-catalyzed cyclization.[3][10]

-

Sonogashira Coupling and Cyclization: Patent literature describes the synthesis of related bromo-methyl-indoles via a sequence involving the palladium- and copper-catalyzed Sonogashira coupling of a haloaniline with a protected alkyne, followed by a base-mediated cyclization to form the indole ring.[11] This highlights the power of transition-metal catalysis in constructing the indole scaffold from simple precursors.

Experimental Protocols

The following protocols are generalized procedures and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Protocol 1: Fischer Indole Synthesis

-

Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve (2-bromo-6-methylphenyl)hydrazine (1.0 eq) in ethanol. Add acetone (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the hydrazine. The resulting hydrazone can be isolated by removing the solvent under reduced pressure or used directly in the next step.

-

Cyclization: To the hydrazone (1.0 eq), add the acid catalyst. If using zinc chloride (2.0-3.0 eq), the reaction can be heated neat or in a high-boiling solvent like toluene at 100-140 °C. If using polyphosphoric acid (PPA), add it in sufficient quantity to ensure stirring and heat the mixture to 80-120 °C.

-

Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. If PPA was used, carefully pour the mixture onto crushed ice and basify with a concentrated NaOH or NH₄OH solution until pH > 9. If ZnCl₂ was used, quench with water and basify.

-

Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure this compound.

Protocol 2: Leimgruber-Batcho Indole Synthesis

-

Enamine Formation: In a flask equipped with a reflux condenser, dissolve 1-bromo-2-methyl-3-nitrobenzene (1.0 eq) in anhydrous DMF. Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq) and pyrrolidine (1.5 eq). Heat the mixture to 100-120 °C for 2-6 hours. Monitor the reaction by TLC for the formation of the deep red/orange enamine intermediate. Upon completion, cool the mixture and remove the solvent under high vacuum.

-

Reductive Cyclization: Dissolve the crude enamine intermediate in a suitable solvent such as methanol or ethanol. Add a slurry of Raney Nickel (approx. 10-20% by weight) in the same solvent. Heat the mixture to 40-50 °C and carefully add hydrazine hydrate (3.0-5.0 eq) dropwise (Caution: exothermic reaction and gas evolution).

-

Work-up: After the addition is complete, reflux the mixture for 1-2 hours or until TLC indicates the disappearance of the enamine. Cool the reaction to room temperature and carefully filter through a pad of Celite to remove the Raney Nickel catalyst, washing the pad with methanol.

-

Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography on silica gel to yield this compound.

Conclusion

The synthesis of this compound is readily achievable through several robust and well-documented pathways. The Leimgruber-Batcho synthesis generally offers a superior route in terms of yield and reaction mildness, making it highly suitable for medicinal chemistry campaigns.[8][9] The Fischer indole synthesis, while requiring harsher conditions, remains a viable and historically significant alternative, particularly if the requisite phenylhydrazine is readily available.[3] An understanding of the mechanistic details and practical considerations of each method allows the synthetic chemist to make an informed decision, ensuring efficient and reliable access to this valuable molecular scaffold for the advancement of drug discovery programs.

References

- Leimgruber–Batcho Indole Synthesis - ResearchGate. ResearchGate.

- Leimgruber–Batcho indole synthesis - Wikipedia. Wikipedia.

- Fischer indole synthesis - Wikipedia. Wikipedia.

- Batcho–Leimgruber indole synthesis | Request PDF - ResearchGate. ResearchGate.

- The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES, Vol. 22, No. 1, 1984.

- 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate - MDPI. MDPI.

- Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - NIH. National Institutes of Health.

- Synthesis of indoles - Organic Chemistry Portal. Organic Chemistry Portal.

- STREAMLINED SYNTHESIS: ENHANCING THE LEIMGRUBER-BATCHO INDOLE ROUTE FOR ONE-POT TANDEM PRODUCTION OF 2,3-UNSUBSTITUTED INDOLES. International Journal of Advanced Research (IJAR).

- Fischer indole synthesis – Knowledge and References - Taylor & Francis. Taylor & Francis Online.

- Fischer Indole Synthesis | Chem-Station Int. Ed. Chem-Station.

- Fischer Indole Synthesis - Organic Chemistry Portal. Organic Chemistry Portal.

- CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents. Google Patents.

- How can synthesis 4-bromo indole and 4-methyl indole? - ResearchGate. ResearchGate.

- New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. National Institutes of Health.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fischer Indole Synthesis [organic-chemistry.org]

- 7. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 8. journalijar.com [journalijar.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 11. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]

Part 1: Molecular Structure and Core Physicochemical Properties

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 7-Bromo-3-methyl-1H-indole

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the physical, chemical, and spectroscopic properties of this compound. The indole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of marketed drugs and natural products.[1][2] This specific derivative, functionalized with a methyl group at the C3 position and a bromine atom at the C7 position, represents a strategically important building block for the synthesis of novel therapeutic agents and complex organic molecules. The bromine atom, in particular, serves as a versatile synthetic handle for introducing molecular diversity through modern cross-coupling reactions.[3]

The unique arrangement of the bromo and methyl substituents on the indole core dictates the molecule's physical properties and its chemical reactivity. Understanding these fundamental characteristics is the first step in its effective application.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The following table summarizes the core physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈BrN | [4] |

| Molecular Weight | 210.07 g/mol | [4] |

| Appearance | Yellow Liquid | [5] |

| CAS Number | 853355-96-1 | [6] |

| Purity | Typically ≥95% | [4] |

| Melting Point | Data not available. For comparison, the related 7-Bromo-1-methyl-1H-indole has a melting point of 50.5-53 °C. | [7] |

| Boiling Point | Data not available. For comparison, 7-bromoindole has a boiling point of 85-86 °C at 0.2 mmHg. | [8] |

| Solubility | Expected to be soluble in common organic solvents like chloroform (CDCl₃), dichloromethane (DCM), ethyl acetate, and methanol. Poorly soluble in water. | Inferred |

Expert Insights: The physical state (liquid) at room temperature, as noted in one synthesis, suggests that the introduction of the C3-methyl group disrupts the crystal packing that might otherwise be present, compared to its N-methylated or unsubstituted counterparts which are solids.[5][7] The precise melting and boiling points would need to be determined experimentally, but the values for related isomers provide a reasonable estimation range.

Part 2: Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are paramount. A multi-technique approach ensures unambiguous identification. The choice of analytical methods is driven by the need to probe specific aspects of the molecule's structure, from the proton and carbon framework to the presence of key functional groups.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. The chemical shifts, integration, and coupling patterns provide a detailed map of the structure.

Reported NMR Data [5]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | 8.06 | s | N-H |

| 7.55 | d, J = 7.9 | H4 | |

| 7.37 | d, J = 7.6 | H6 | |

| 7.08 – 6.97 | m | H2, H5 | |

| 2.35 | d, J = 1.0 | C3-CH₃ | |

| ¹³C NMR | 135.07 | - | C7a |

| 129.64 | - | C3a | |

| 124.31 | - | C6 | |

| 122.33 | - | C4 | |

| 120.42 | - | C5 | |

| 118.23 | - | C2 | |

| 113.13 | - | C3 | |

| 104.75 | - | C7 | |

| 9.97 | - | C3-CH₃ |

Expert Interpretation:

-

¹H NMR: The broad singlet at 8.06 ppm is characteristic of the indole N-H proton. The downfield aromatic protons at 7.55 and 7.37 ppm are indicative of protons adjacent to the electron-withdrawing bromine atom and the fused ring system. The small doublet for the methyl group at 2.35 ppm shows weak coupling to the H2 proton, a common feature in 3-methylindoles.

-

¹³C NMR: The signal at 104.75 ppm is assigned to C7, the carbon directly attached to the bromine, which is shifted upfield due to the heavy atom effect. The methyl carbon appears distinctly upfield at 9.97 ppm.

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz) for optimal resolution and sensitivity.

-

Data Acquisition: Record a standard ¹H spectrum followed by a ¹³C{¹H} proton-decoupled spectrum. For unambiguous assignments, 2D correlation experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are highly recommended.

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation analysis, further structural information. For halogenated compounds, it offers a definitive signature.

Expected Mass Spectrum:

-

Molecular Ion (M⁺): A prominent pair of peaks at m/z 209 and 211.

-

Isotopic Pattern: The two molecular ion peaks will have a relative intensity ratio of approximately 1:1, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[9]

-

Key Fragmentation: Expect loss of a methyl radical ([M-15]⁺) to give a peak at m/z 194/196, or loss of the bromine atom ([M-79/81]⁺) to give a peak at m/z 130.

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a volatile solvent like ethyl acetate or dichloromethane.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Method: Use a standard non-polar capillary column (e.g., DB-5ms). Set a temperature program starting at ~100 °C and ramping to ~280 °C to ensure elution of the compound.

-

MS Method: Set the mass spectrometer to scan a range of m/z 40-400. The EI energy should be set to a standard 70 eV.

-

Data Analysis: Analyze the resulting chromatogram to determine the retention time and purity. Examine the mass spectrum of the corresponding peak to confirm the molecular weight and isotopic pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Expected Characteristic Absorption Bands:

-

~3400 cm⁻¹: N-H stretching vibration (sharp).

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching (from the methyl group).

-

~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

~600-500 cm⁻¹: C-Br stretching.

Part 3: Chemical Reactivity and Synthetic Landscape

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. The electron-rich indole core, the N-H site, and the C-Br bond can all be targeted under different reaction conditions, making it a highly versatile intermediate.

Caption: Key reactive sites and synthetic transformations of this compound.

Core Reactivity Insights:

-

N-H Acidity: The indole N-H proton is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form an indolyl anion. This anion is a potent nucleophile, readily undergoing alkylation, acylation, or serving as a directing group for other transformations.[10]

-

Electrophilic Aromatic Substitution: The indole ring is electron-rich and generally undergoes electrophilic substitution preferentially at the C3 position. However, since this position is blocked by a methyl group, reactions with strong electrophiles may occur at the C2 position of the pyrrole ring, or on the benzene ring, directed by the existing substituents.

-

C-Br Bond Reactivity: This is arguably the most synthetically valuable feature. The C-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of C-C, C-N, and C-O bonds, a cornerstone of modern drug discovery for building molecular complexity and exploring Structure-Activity Relationships (SAR).[3][11]

Protocol: Representative Suzuki-Miyaura Cross-Coupling

This protocol describes a self-validating system for functionalizing the C7 position, a common objective in a drug discovery workflow.

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as K₂CO₃ (3.0 equiv).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1 ratio). The choice of solvent and base is critical and may require optimization depending on the specific substrates.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the 7-aryl-3-methyl-1H-indole.

Part 4: Applications in Drug Discovery

The indole nucleus is considered a "privileged scaffold" because its derivatives can bind to a wide range of biological targets with high affinity.[2] this compound is not an active pharmaceutical ingredient itself, but rather a high-value starting material for creating compounds with therapeutic potential.

Strategic Value:

-

Kinase Inhibitors: Many potent kinase inhibitors feature a substituted indole core. The ability to systematically modify the C7 position of this building block allows for the exploration of the solvent-exposed regions of an enzyme's active site, which is a key strategy for enhancing potency and achieving selectivity.[11]

-

Anticancer Agents: Indole derivatives are well-represented among anticancer agents, often functioning by targeting tubulin or specific signaling pathways.[2]

-

CNS Agents: The indole structure is present in key neurotransmitters like serotonin. Derivatives are frequently explored for activity as antidepressants, antipsychotics, and other central nervous system (CNS) agents.

The strategic role of this compound is to serve as a platform. By using the C7-bromo position for diversification (e.g., via Suzuki coupling) and potentially modifying the N1 position, a chemist can rapidly generate a library of related analogues. This library can then be screened to identify hits and develop SAR for a drug discovery program.

References

- The Royal Society of Chemistry. (n.d.). Supporting information.

- PubChem. (n.d.). 7-Bromo-1-methyl-1H-indole.

- National Center for Biotechnology Information. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. PubMed Central.

- National Center for Biotechnology Information. (n.d.). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PubMed Central.

- MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).

Sources

- 1. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. rsc.org [rsc.org]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. 280752-68-3 Cas No. | 7-Bromo-1-methyl-1H-indole | Apollo [store.apolloscientific.co.uk]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

7-Bromo-3-methyl-1H-indole IUPAC name and synonyms

An In-Depth Technical Guide to 7-Bromo-3-methyl-1H-indole

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and strategic applications of this compound. The indole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a vast range of biological activities[1][2]. The specific substitution pattern of this compound, featuring a bromine atom at a strategic position for cross-coupling and a methyl group influencing electronic and steric properties, makes it a valuable intermediate in modern synthetic chemistry.

Nomenclature and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The compound is systematically named according to IUPAC nomenclature, though various synonyms may be encountered in chemical databases and literature.

-

IUPAC Name: this compound

-

Synonyms: 7-Bromo-3-methylindole

The core physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design, including reaction stoichiometry calculations and solvent selection.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrN | [3] |

| Molecular Weight | 210.07 g/mol | [3] |

| Appearance | Yellow liquid | [4] |

| CAS Number | 86915-22-2 | [3] |

Synthesis Pathway: Catalytic Methylation

The synthesis of this compound can be efficiently achieved via direct C-H methylation of the corresponding 7-Bromo-1H-indole precursor. Modern organometallic catalysis offers a direct and atom-economical approach compared to classical multi-step methods. The use of an iridium catalyst, such as [Cp*IrCl2]2, with methanol serving as both the solvent and the methylating agent, represents a state-of-the-art strategy for this transformation[4].

Causality of Experimental Choice: The iridium catalyst is chosen for its proven efficacy in C-H activation and functionalization. This method avoids the need for pre-functionalized starting materials (e.g., organometallics) or harsh reagents, enhancing the overall efficiency and environmental profile of the synthesis. Methanol is an inexpensive, readily available, and relatively benign C1 source. The use of a base, such as Cs₂CO₃, is critical for facilitating the catalytic cycle, likely by assisting in the deprotonation steps.

Experimental Workflow: Iridium-Catalyzed Methylation

The following diagram outlines the key steps in the synthesis of this compound from 7-Bromo-1H-indole.

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from a general procedure for the methylation of indoles[4].

-

Reagent Preparation: In a 35 mL resealable pressure tube equipped with a magnetic stir bar, add 7-Bromo-1H-indole (0.3 mmol, 1.0 equiv), [Cp*IrCl₂]₂ (0.003 mmol, 1 mol%), and cesium carbonate (Cs₂CO₃, 0.3 mmol, 1.0 equiv).

-

Reaction Assembly: To the solid mixture, add methanol (1 mL).

-

Reaction Conditions: Securely seal the pressure tube and place it in a preheated oil bath at 140 °C.

-

Execution: Stir the reaction mixture vigorously for 17 hours. The reaction is conducted under an open-air atmosphere, simplifying the experimental setup.

-

Work-up: After 17 hours, remove the tube from the oil bath and allow it to cool to ambient temperature.

-

Purification: The resulting crude product is purified directly by column chromatography on silica gel to afford the pure this compound. The reported yield for this transformation is approximately 85%[4].

Spectroscopic Characterization

Structural confirmation is a non-negotiable aspect of synthesis. The identity and purity of the synthesized this compound are unequivocally confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

| Spectroscopic Data | Chemical Shifts (δ) in ppm |

| ¹H NMR (500 MHz, CDCl₃) | 8.06 (s, 1H), 7.55 (d, J = 7.9 Hz, 1H), 7.37 (d, J = 7.6 Hz, 1H), 7.08 – 6.97 (m, 2H), 2.35 (d, J = 1.0 Hz, 3H)[4] |

| ¹³C NMR (125 MHz, CDCl₃) | 135.07, 129.64, 124.31, 122.33, 120.42, 118.23, 113.13, 104.75, 9.97[4] |

Interpretation: The ¹H NMR spectrum clearly shows the characteristic indole N-H proton singlet at 8.06 ppm. The aromatic protons appear in their expected regions, and the singlet-like signal for the methyl group at 2.35 ppm confirms successful methylation at the C3 position. The ¹³C NMR spectrum shows nine distinct carbon signals, consistent with the molecular structure.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its utility as a versatile building block for constructing more complex molecules with therapeutic potential. The bromine atom at the 7-position is particularly significant as it serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[1][5]. This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of C-C bonds to introduce diverse aryl or heteroaryl moieties.

Strategic Advantage: Functionalization at the C7 position of the indole core allows for the exploration of structure-activity relationships (SAR) in regions that can profoundly impact target binding and pharmacokinetic properties. For instance, derivatives of 7-bromoindoles have been investigated as precursors for potent kinase inhibitors targeting signaling pathways implicated in cancer, such as the RET and TRKA pathways[5]. While the methyl group at C3 is not directly involved in coupling, it modulates the electronic nature of the indole ring and provides steric bulk that can influence ligand-receptor interactions and metabolic stability.

Drug Discovery Workflow

The diagram below illustrates a typical workflow where a 7-bromoindole derivative serves as a key intermediate in a kinase inhibitor discovery program.

Caption: Drug discovery workflow using a 7-bromoindole building block.

This strategic approach, leveraging the reactivity of the C-Br bond, enables the rapid synthesis of compound libraries for screening against biological targets, accelerating the identification of novel therapeutic agents.

References

- 7-Bromo-1-methyl-1H-indole.

- 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)

- Supporting information for an article on methylation of indoles. The Royal Society of Chemistry. [Link]

- Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3.

- 3-Bromo-1-methyl-1H-indole.

- Data reports 7-Bromo-1H-indole-2,3-dione.

- How can synthesis 4-bromo indole and 4-methyl indole?.

- Preparation method of 5-bromo-7-methylindole.

- methyl 3-bromo-1H-indole-6-carboxyl

- 3-bromo-7-methyl-1H-indole.

- Methyl 1H-indole-3-carboxyl

- Indole, 3-methyl-. NIST WebBook, National Institute of Standards and Technology. [Link]

- Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents.

Sources

An In-Depth Technical Guide to 7-Bromo-3-methyl-1H-indole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-3-methyl-1H-indole is a halogenated derivative of the indole scaffold, a core structure in a multitude of biologically active compounds. The strategic placement of a bromine atom at the 7-position and a methyl group at the 3-position provides a unique chemical entity with potential applications in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the discovery and history of this compound, its synthesis, a detailed account of its physicochemical and spectroscopic properties, and a discussion of its current and potential applications in drug discovery and materials science.

Introduction: The Significance of the Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its structural versatility and ability to participate in various biological interactions have made it a cornerstone in the design of novel therapeutic agents.[2] The functionalization of the indole ring at various positions allows for the fine-tuning of its pharmacological properties, leading to the development of drugs with a wide range of activities, including anticancer, antiviral, and anti-inflammatory effects.[3]

The introduction of a bromine atom onto the indole ring, as in this compound, offers several advantages. The bromine substituent can serve as a handle for further synthetic modifications through cross-coupling reactions, and its electronic properties can influence the biological activity of the molecule.[4] The methyl group at the 3-position is also a common feature in many biologically active indoles.

Discovery and Historical Context

While the precise date and first synthesis of this compound are not prominently documented in readily accessible historical literature, its synthesis is logically rooted in the development of the Fischer indole synthesis. Discovered by Emil Fischer in 1883, this powerful reaction provides a versatile method for the preparation of indoles from arylhydrazines and carbonyl compounds.[5] The synthesis of various substituted indoles, including halogenated and alkylated derivatives, followed the establishment of this fundamental reaction.

The exploration of bromo-substituted indoles gained significant traction with the advancement of synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, which utilize the bromo-substituent as a key reactive site for building more complex molecules.

Synthesis of this compound

The most established and logical method for the synthesis of this compound is the Fischer indole synthesis.[5] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a carbonyl compound.

The Fischer Indole Synthesis Approach

The synthesis of this compound via the Fischer indole synthesis commences with the reaction of (2-bromophenyl)hydrazine with propionaldehyde. The regioselectivity of the cyclization is directed by the position of the bromine atom on the phenylhydrazine ring, leading specifically to the 7-bromoindole isomer.

Reaction Scheme:

Figure 1: General scheme for the Fischer indole synthesis of this compound.

Detailed Experimental Protocol (Proposed):

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve (2-bromophenyl)hydrazine hydrochloride in a suitable solvent such as ethanol.

-

Add a stoichiometric equivalent of propionaldehyde to the solution.

-

The mixture is typically stirred at room temperature or with gentle heating to facilitate the condensation reaction, forming the corresponding hydrazone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Cyclization:

-

To the hydrazone mixture, add an acid catalyst. A variety of acids can be employed, including Brønsted acids like sulfuric acid or polyphosphoric acid (PPA), or Lewis acids like zinc chloride.[5]

-

The reaction mixture is then heated to reflux for several hours. The optimal temperature and reaction time will depend on the chosen catalyst and solvent.

-

The cyclization proceeds via a[5][5]-sigmatropic rearrangement, followed by the elimination of ammonia to yield the aromatic indole ring.

-

-

Work-up and Purification:

-

After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature and neutralized with a suitable base, such as sodium bicarbonate solution.

-

The crude product is then extracted into an organic solvent like ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel to afford pure this compound.

-

Causality Behind Experimental Choices:

-

Choice of (2-bromophenyl)hydrazine: The ortho-bromo substituent is crucial as it directs the cyclization to form the 7-bromoindole, preventing the formation of other isomers.

-

Use of Propionaldehyde: This aldehyde provides the necessary two-carbon unit and the methyl group at the 3-position of the final indole product.

-

Acid Catalyst: The acid is essential for protonating the hydrazone, which facilitates the tautomerization to the enamine intermediate and the subsequent[5][5]-sigmatropic rearrangement, which is the key bond-forming step.[6]

-

Heating: The cyclization step is typically endothermic and requires thermal energy to overcome the activation barrier of the rearrangement and elimination steps.

Physicochemical and Spectroscopic Properties

A thorough characterization of this compound is essential for its identification and for ensuring its purity in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈BrN | [7] |

| Molecular Weight | 210.07 g/mol | [7] |

| Appearance | Yellow liquid | Supporting Information from a research article |

| CAS Number | 86915-22-2 | [7] |

Spectroscopic Data:

The structural confirmation of this compound is achieved through various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR (500 MHz, CDCl₃):

-

δ 8.06 (s, 1H, NH)

-

δ 7.55 (d, J = 7.9 Hz, 1H, Ar-H)

-

δ 7.37 (d, J = 7.6 Hz, 1H, Ar-H)

-

δ 7.08 – 6.97 (m, 2H, Ar-H and C2-H)

-

δ 2.35 (d, J = 1.0 Hz, 3H, CH₃)

¹³C NMR (125 MHz, CDCl₃):

-

δ 135.07

-

δ 129.64

-

δ 124.31

-

δ 122.33

-

δ 120.42

-

δ 118.23

-

δ 113.13

-

δ 104.75

-

δ 9.97

(Note: The spectroscopic data is referenced from the supporting information of a peer-reviewed publication.)

The chemical shifts and coupling constants in the NMR spectra are consistent with the assigned structure of this compound. The singlet at 8.06 ppm corresponds to the indole N-H proton. The aromatic protons appear in the range of 6.97-7.55 ppm, and the characteristic methyl signal is observed at 2.35 ppm.

Applications in Research and Development

While specific, large-scale applications of this compound are not extensively documented, its structural features make it a valuable building block in several areas of chemical and pharmaceutical research.

Medicinal Chemistry

The indole scaffold is a cornerstone of many approved drugs. The presence of a bromine atom at the 7-position of this compound provides a key site for synthetic diversification. This allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Potential Therapeutic Areas:

-

Anticancer Agents: Many indole derivatives exhibit potent anticancer activity by targeting various cellular pathways. The 7-bromo position can be functionalized to introduce moieties that enhance binding to target proteins or improve pharmacokinetic properties.

-

Antiviral and Antimicrobial Agents: The indole nucleus is present in several natural and synthetic compounds with antimicrobial and antiviral activities.

-

Central Nervous System (CNS) Agents: The structural similarity of the indole ring to neurotransmitters like serotonin has led to the development of numerous CNS-active drugs.

Workflow for Utilizing this compound in Drug Discovery:

Figure 2: A representative workflow illustrating the use of this compound as a scaffold in a drug discovery program.

Organic Synthesis and Materials Science

Beyond medicinal chemistry, this compound can serve as a versatile intermediate in organic synthesis. The bromo-substituent allows for participation in various palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. These could find applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where indole-based compounds are known to have useful electronic properties.

Conclusion

This compound, while not a widely commercialized compound, represents a valuable and versatile chemical entity for researchers in organic synthesis and drug discovery. Its synthesis, primarily through the well-established Fischer indole synthesis, is straightforward and allows for regioselective control. The presence of the bromo and methyl groups provides opportunities for further functionalization and the exploration of structure-activity relationships. As the demand for novel therapeutic agents and advanced materials continues to grow, the utility of such strategically substituted indole scaffolds is poised to expand, making this compound a compound of continuing interest for the scientific community.

References

- Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. (2022). PubMed Central. [Link]

- Fischer indole synthesis. Wikipedia. [Link]

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic

- Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chulalongkorn University Digital Collections. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to 7-Bromo-3-methyl-1H-indole and its Structural Analogs in Drug Discovery

This guide provides an in-depth exploration of the chemical synthesis, biological activities, and structure-activity relationships of 7-Bromo-3-methyl-1H-indole and its structural analogs. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold for therapeutic innovation.

Introduction: The Indole Scaffold as a Cornerstone of Medicinal Chemistry

The indole nucleus, a bicyclic structure fusing a benzene ring to a pyrrole ring, is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin underscores its fundamental role in biological systems. This inherent biocompatibility, combined with a rigid structure amenable to functionalization at multiple positions, has made indole derivatives a fertile ground for discovering novel therapeutics.[1][2][3]

The core molecule of this guide, this compound, combines three key features that significantly influence its pharmacological potential:

-

The Indole Core: Provides the foundational structure for receptor binding and biological interaction.

-

C3-Methylation: Substitution at the C3 position is a common strategy in indole chemistry, often enhancing stability and modulating activity.[4]

-

C7-Bromination: Halogenation, particularly with bromine, is a powerful tool in drug design. It can increase metabolic stability, improve membrane permeability, and introduce specific halogen bonding interactions, often leading to enhanced potency.[5][6]

This document will dissect the synthesis of this core moiety, explore the chemical space of its analogs, and detail the mechanistic basis for their promising biological activities, providing both the foundational knowledge and the practical protocols necessary for their application in research.

The Core Moiety: this compound

The parent compound serves as a critical reference point for understanding its analogs. Its physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrN | [7] |

| Molecular Weight | 210.07 g/mol | [7] |

| Appearance | Solid (predicted) | - |

| LogP | 3.2-3.5 (predicted) | - |

| Hydrogen Bond Donors | 1 (indole N-H) | - |

| Hydrogen Bond Acceptors | 0 | - |

Synthesis of the Core Moiety

The synthesis of 7-substituted indoles can be challenging using classical methods like the Fischer indole synthesis. The Bartoli indole synthesis is the most direct and effective route, as it specifically utilizes an ortho-substituted nitroarene to generate the corresponding 7-substituted indole.[8][9][10] The reaction proceeds by treating the nitroarene with an excess of a vinyl Grignard reagent.[11]

To synthesize this compound, the logical starting materials are 1-bromo-2-methyl-3-nitrobenzene and vinylmagnesium bromide. However, a more common and mechanistically illustrative route to achieve the 3-methyl substitution is to use a propenyl Grignard reagent with 2-bromonitrobenzene.[9]

Featured Protocol 1: Synthesis of this compound via Bartoli Indole Synthesis

This protocol outlines a representative procedure based on the established mechanism of the Bartoli reaction.

Objective: To synthesize this compound from 2-bromonitrobenzene.

Materials:

-

2-Bromonitrobenzene

-

1-Propenylmagnesium bromide (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-